molecular formula C19H12O2 B13805833 5-Methylchrysene-1,2-dione CAS No. 86827-66-9

5-Methylchrysene-1,2-dione

Cat. No.: B13805833
CAS No.: 86827-66-9
M. Wt: 272.3 g/mol
InChI Key: XNSVJANXWKEDCJ-UHFFFAOYSA-N
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Description

5-Methylchrysene-1,2-dione: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants. This compound is a metabolite of 5-methylchrysene, which is known for its carcinogenicity and is often studied in the context of environmental toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-1,2-dione typically involves the oxidation of 5-methylchrysene. This can be achieved using various oxidizing agents under controlled conditions. For example, the use of potassium permanganate (KMnO4) in an acidic medium can facilitate the oxidation process .

Industrial Production Methods: The process would need to ensure high yield and purity of the final product, often requiring subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methylchrysene-1,2-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

5-Methylchrysene-1,2-dione exerts its effects primarily through its ability to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates, which can then form covalent adducts with DNA, RNA, and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis .

Comparison with Similar Compounds

    Chrysene: A parent PAH compound without the methyl group.

    5-Methylchrysene: The precursor to 5-Methylchrysene-1,2-dione.

    Benzo[a]pyrene: Another well-known carcinogenic PAH.

Uniqueness: this compound is unique due to its specific metabolic pathway and the formation of distinct DNA adducts. The presence of the methyl group at the 5-position influences its metabolic fate and the types of reactive intermediates formed, distinguishing it from other PAHs .

Properties

CAS No.

86827-66-9

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

5-methylchrysene-1,2-dione

InChI

InChI=1S/C19H12O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10H,1H3

InChI Key

XNSVJANXWKEDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C(=O)C=C4

Origin of Product

United States

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